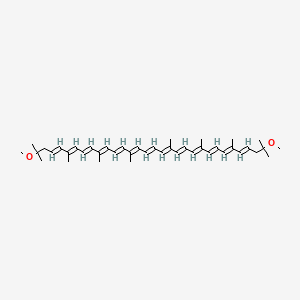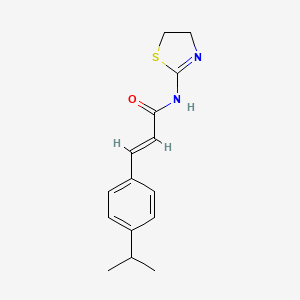
Yo-Pro-1(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yo-Pro-1(2+) is an unsymmetrical cationic C1 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a quaternary ammonium ion, a benzoxazolium ion and a quinolinium ion.
Scientific Research Applications
P2X7 Receptor Activation Evaluation
Yo-Pro-1 is utilized for evaluating P2X7 receptor activation, which is significant in various pathological conditions. A 96-well plate-based method involving Yo-Pro-1 has been developed for this purpose, offering a rapid and reproducible approach to study P2X7 receptor activation or inhibition (Rat et al., 2017).
Super-Resolution Microscopy Applications
Yo-Pro-1 is used in super-resolution fluorescence microscopy for DNA imaging. It's shown to be effective for nanoscale imaging of DNA topology, offering a simpler sample preparation and wider applicability in biological systems (Flors, 2010).
Studying DNA Molecule Dynamics
Incorporating Yo-Pro-1 in studies involving the force extension behavior of individual DNA molecules, it provides insights into the interaction of dyes with DNA. It aids in understanding the binding dynamics and fluorescence behavior of the dye when bound to DNA (Murade et al., 2009).
Analyzing Membrane Permeabilization
Yo-Pro-1 is instrumental in studying the permeabilization of cell membranes by electric fields (electroporation). It serves as an indicator of membrane integrity, allowing for the measurement of molecule transport across cell membranes (Sözer et al., 2017).
Apoptosis Quantification in Islets
A novel methodology using Yo-Pro-1 for rapid quantification of apoptosis in human islets has been developed. This technique involves confocal laser optical sectioning and stereologic analysis, preserving islet architecture while identifying apoptosis extent (Boffa et al., 2005).
Electroporative Transport Quantification
Yo-Pro-1 is used to quantify electroporative transport in cellular research. Employing calibrated confocal microscopy, it helps in understanding the transport dynamics of small molecules like Yo-Pro-1 through lipid electropores after electric field exposures (Sozer et al., 2017).
DNA Quantitation in Clinical Settings
Yo-Pro-1 is utilized in DNA quantitation, especially in clinical and forensic contexts. The use of a laser-induced fluorescence detector in conjunction with capillary electrophoresis instruments with Yo-Pro-1 has shown potential for routine DNA analysis (Guillo et al., 2006).
Apoptosis and Necrosis Monitoring
Yo-Pro-1, along with propidium iodide, is applied to distinguish apoptosis and necrosis in tissue cultures. It offers real-time, non-destructive spatial information on cell viability in both 2D and 3D tissue cultures (Gawlitta et al., 2004).
Properties
Molecular Formula |
C24H29N3O+2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C24H29N3O/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21/h5-8,10-14,16,18H,9,15,17H2,1-4H3/q+2 |
InChI Key |
DWBLAOWJYNNBQB-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


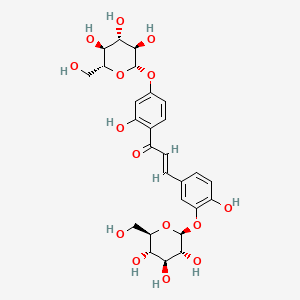
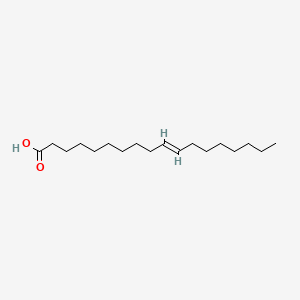
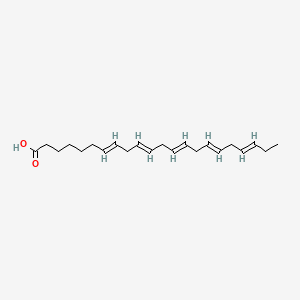

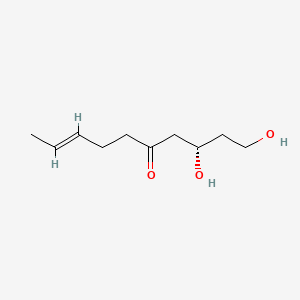

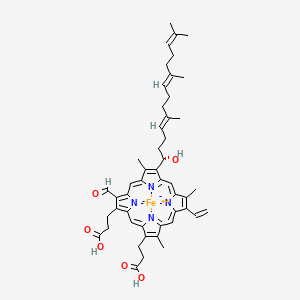
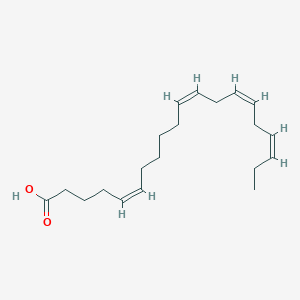
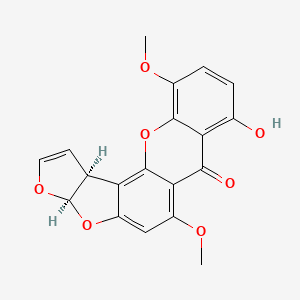
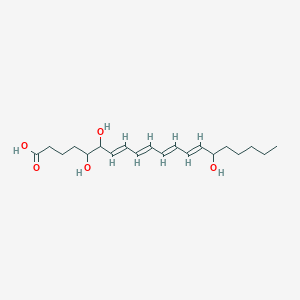
![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)
